N-(2-methylpropyl)-1-propylpiperidin-4-amine N-(2-methylpropyl)-1-propylpiperidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17796586
InChI: InChI=1S/C12H26N2/c1-4-7-14-8-5-12(6-9-14)13-10-11(2)3/h11-13H,4-10H2,1-3H3
SMILES:
Molecular Formula: C12H26N2
Molecular Weight: 198.35 g/mol

N-(2-methylpropyl)-1-propylpiperidin-4-amine

CAS No.:

Cat. No.: VC17796586

Molecular Formula: C12H26N2

Molecular Weight: 198.35 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methylpropyl)-1-propylpiperidin-4-amine -

Specification

Molecular Formula C12H26N2
Molecular Weight 198.35 g/mol
IUPAC Name N-(2-methylpropyl)-1-propylpiperidin-4-amine
Standard InChI InChI=1S/C12H26N2/c1-4-7-14-8-5-12(6-9-14)13-10-11(2)3/h11-13H,4-10H2,1-3H3
Standard InChI Key RMXXCTWMNAPWQI-UHFFFAOYSA-N
Canonical SMILES CCCN1CCC(CC1)NCC(C)C

Introduction

Chemical Identity and Structural Characteristics

N-(2-Methylpropyl)-1-propylpiperidin-4-amine has the molecular formula C₁₂H₂₆N₂ and a molecular weight of 198.35 g/mol . The compound’s IUPAC name reflects its substitution pattern: a piperidine ring with a propyl group attached to the nitrogen at position 1 and an isobutyl group at position 4. Key identifiers include:

PropertyValue
CAS Registry Number1019578-77-8
PubChem CID28428083
Molecular FormulaC₁₂H₂₆N₂
Exact Mass198.2096 g/mol
XLogP3 (Predicted)3.2

The piperidine core confers rigidity, while the alkyl substituents enhance lipophilicity, a critical factor in blood-brain barrier permeability . Comparative analysis with related amines, such as diisobutylamine (CAS 110-96-3), reveals shared physicochemical traits, including low water solubility and basicity due to the amine functional group .

Synthesis and Manufacturing

While no explicit synthesis route for N-(2-methylpropyl)-1-propylpiperidin-4-amine is documented in the literature, analogous piperidine derivatives are typically synthesized via reductive amination or nucleophilic substitution. For example:

  • Reductive Amination: Ketones or aldehydes react with primary amines under catalytic hydrogenation. A hypothetical route could involve 4-piperidone reacting with propylamine and isobutylamine in the presence of a palladium catalyst .

  • N-Alkylation: Piperidine derivatives are often alkylated using alkyl halides. Propyl bromide and isobutyl bromide could sequentially alkylate the piperidine nitrogen under basic conditions .

Challenges in synthesis include regioselectivity and purification, as tertiary amines often require chromatographic separation from byproducts. Scalability remains unverified due to the compound’s niche research status .

Physicochemical Properties

Experimental data for this compound is sparse, but computational predictions and analogs provide insights:

PropertyValueSource
Boiling Point~280°C (estimated)
Density0.89 g/cm³ (predicted)
Solubility in Water<1 mg/mL
pKa10.2 (estimated)

The low water solubility suggests formulation challenges, necessitating prodrug strategies or lipid-based delivery systems for biomedical applications. The compound’s logP value (3.2) indicates moderate lipophilicity, suitable for central nervous system targeting .

CompoundTargetActivity
HaloperidolDopamine D₂ receptorAntipsychotic
DiphenidineNMDA receptorAnesthetic
N-(2-methylpropyl)-1...UnknownHypothetical neuromodulator

Industrial and Research Applications

Beyond pharmacology, this compound serves as:

  • Chemical Intermediate: Its tertiary amine structure is valuable for synthesizing surfactants, corrosion inhibitors, or ionic liquids .

  • Ligand in Catalysis: Piperidine derivatives coordinate transition metals in asymmetric synthesis. For instance, squaramide catalysts use piperidine motifs for enantioselective reactions .

Future Directions

Research priorities include:

  • Synthetic Optimization: Developing cost-effective, high-yield routes.

  • Target Identification: Screening against neurotransmitter receptors and enzymes.

  • Formulation Studies: Improving bioavailability via salt formation or nanoencapsulation.

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